[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol
Description
Properties
CAS No. |
799789-50-7 |
|---|---|
Molecular Formula |
C9H8Cl2N4O |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
[1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H8Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-3,16H,4H2,1H3 |
InChI Key |
WJPWMXDTFWSPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Synthesis
The pyrazole moiety is synthesized with methyl and hydroxymethyl substituents. A representative route involves:
- Cyclocondensation : Reaction of hydrazine with a diketone precursor containing a formyl group (e.g., 2-formylacetone) to form 4-formyl-5-methyl-1H-pyrazole.
- Reduction : Conversion of the formyl group to hydroxymethyl using NaBH₄ or LiAlH₄, yielding 5-methyl-1H-pyrazol-4-ylmethanol.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine + 2-formylacetone, reflux | 60–70 | |
| Reduction | NaBH₄, ethanol, 0°C → RT | 80–90 |
Functionalization of Pyrazole’s N-1 Position
To enable coupling with the pyrimidine, the pyrazole’s N-1 position is modified to introduce a reactive group (e.g., boronic acid or halide).
Method A: Boronic Acid Installation
- Lithiation : Treatment of the pyrazole with n-BuLi to generate a lithio intermediate at position 1.
- Boronic Acid Formation : Quenching with trialkylborane (e.g., triethylborane) to install a boronic acid group.
Method B: Halogenation
- Chlorination : Reaction with POCl₃ or SOCl₂ to replace the N-1 hydrogen with chlorine.
- Boronic Acid Stability : Pyrazole boronic acids are sensitive to protic solvents and require anhydrous conditions.
- Regioselectivity : Halogenation may require directing groups to avoid undesired substitution.
Coupling with Dichloropyrimidine
The pyrimidine core (4,6-dichloropyrimidin-2-yl) is introduced via cross-coupling reactions.
- Starting Material : 2-Chloro-4,6-dichloropyrimidine (synthesized via halogenation of 4,6-dichloropyrimidine).
- Reaction : Pd-catalyzed coupling between the pyrazole boronic acid and the chloropyrimidine.
- Catalyst : PdCl₂(dppf)·DCM or Pd(OAc)₂/XPhos.
- Base : K₂CO₃ or CsF.
- Solvent : 1,4-Dioxane/water or THF.
Yield : 30–40% (based on analogous reactions in).
Alternative: SNAr Reaction
- Nucleophilic Attack : Deprotonated pyrazole N-1 attacks 2-chloro-4,6-dichloropyrimidine.
- Conditions : DMF, K₂CO₃, 120°C.
- Steric Hindrance : Bulky pyrazole substituents may reduce reaction efficiency.
- Byproduct Formation : Competing substitutions at pyrimidine positions 4 or 6.
Optimization and Purification
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Purity | Reverse-phase chromatography (C18 column) | >95% | |
| Crystallization | Ethanol/water or methanol | Single crystals for X-ray diffraction | |
| Characterization | ¹H/¹³C NMR, HRMS, IR | Confirm pyrimidine-pyrazole connectivity |
Research Findings and Challenges
- Key Insight : Suzuki coupling is preferred for regioselective C–C bond formation but requires precise control of boronic acid stability.
- Challenges :
- Pyrimidine Halogenation : Synthesis of 2-chloro-4,6-dichloropyrimidine remains non-trivial.
- Pyrazole Reactivity : Hydroxymethyl groups may undergo oxidation or dehydration under coupling conditions.
Data Tables: Comparative Analysis
| Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | 30–40 | High regioselectivity | Sensitive to boronic acid stability |
| SNAr | 20–30 | No catalyst required | Poor for sterically hindered substrates |
| Buchwald-Hartwig | 25–35 | Tolerates bulky groups | Requires amines at pyrazole N-1 |
Chemical Reactions Analysis
Types of Reactions
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The dichloropyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol is a synthetic organic molecule featuring a pyrazole ring and a pyrimidine moiety, with dichloro and methyl substituents contributing to its chemical properties. It is of interest for its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol and similar compounds have applications spanning several fields.
- Medicinal Chemistry :
- It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Research indicates that similar compounds exhibit anticancer and anti-inflammatory properties. Studies on pyrazole derivatives have shown promising results against various cancer cell lines, with some demonstrating significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6).
- Materials Science :
- It is used in developing advanced materials with specific electronic and optical properties.
- Biological Research :
- It serves as a tool for studying enzyme inhibition and protein-ligand interactions. Interaction studies are crucial for understanding its behavior in biological systems, often involving techniques like surface plasmon resonance or isothermal titration calorimetry to gather quantitative data.
- Industrial Applications :
- It is used in synthesizing agrochemicals and specialty chemicals.
Reactivity and Synthesis
The chemical reactivity of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be analyzed through various reaction types, facilitated by specific catalysts or conditions to influence the yield and selectivity of formed products. The synthesis of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions, each requiring careful control of reaction conditions to ensure high yields and purity of the final product.
The synthesis typically involves:
- Formation of the Dichloropyrimidine Ring : Starting with 4,6-diaminopyrimidine dissolved in hydrochloric acid and cooled.
- Formation of the Pyrazole Ring : Reacting the dichloropyrimidine intermediate with a pyrazole precursor under basic conditions.
- Introduction of the Methanol Group .
Industrial production methods may involve similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability.
Comparison with Similar Compounds
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be compared to compounds such as:
- (2,6-Dichloropyrimidin-4-yl)methanol : Similar structure but lacks the pyrazole ring.
- 4,6-Dichloropyrimidine : Lacks both the pyrazole ring and the methanol group.
Mechanism of Action
The mechanism of action of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrazole derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Structural Analogues and Substituent Effects
Pharmacological Potential
- Antimicrobial Activity : Pyrazole-pyrimidine hybrids (e.g., compound 4 in ) show moderate activity against Gram-positive bacteria. The dichloropyrimidine group may enhance membrane permeability compared to dimethylpyrimidine derivatives .
- CNS Applications : Analogs with chlorophenyl substituents (e.g., SR141716 in ) act as CB1 receptor antagonists, suggesting the target compound could modulate similar pathways.
- Anticonvulsant and Anticancer Potential: Tetrazole and triazole derivatives (e.g., ) highlight the role of heterocyclic substituents in diverse activities, though chlorine atoms may introduce toxicity concerns.
Research Findings and Limitations
- SHELX Refinement : Structural characterization of similar compounds relies on tools like SHELXL for crystallographic refinement, ensuring accurate stereochemical assignments .
- Isomerization Effects : Pyrazolo-triazolopyrimidine derivatives (e.g., ) undergo isomerization under specific conditions, suggesting the dichloropyrimidine group in the target compound may influence stability.
Notes
Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Chlorine substituents may enhance bioactivity but require toxicity profiling.
Synthesis optimization (e.g., solvent selection, catalysts) could improve yields, as seen in .
Biological Activity
Introduction
The compound [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol is a synthetic organic molecule notable for its complex structure, which includes both a pyrazole ring and a pyrimidine moiety. Its unique substituents, particularly the dichloro and methyl groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be represented as follows:
This structure highlights the presence of various functional groups that may influence its biological activity.
Anticancer Properties
Research has indicated that compounds similar to [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines. One study identified that certain pyrazole derivatives had IC50 values in the low micromolar range against liver carcinoma cells (HEPG2) .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, compounds with similar structural features demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The unique combination of the dichloro and methyl substituents in [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol may enhance its efficacy in this regard.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole compounds have been explored for their antimicrobial effects. A study reported that certain pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and S. aureus . The structural characteristics of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol may contribute to similar antimicrobial effects.
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives function as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : These compounds can modulate signaling pathways that are critical for cell proliferation and survival.
- DNA Intercalation : Certain structural features allow these compounds to intercalate into DNA, potentially disrupting replication in cancer cells .
Study 1: Anticancer Activity Assessment
A recent study synthesized a series of pyrazole derivatives, including [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol. The derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their cytotoxicity profiles. The most active compounds showed IC50 values lower than 0.5 µM against HEPG2 cells .
Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The study demonstrated that these compounds reduced edema significantly when compared to control groups treated with standard anti-inflammatory medications .
Comparative Analysis of Related Compounds
To better understand the potential of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylpyrazole | Pyrazole ring with methyl group | Antifungal activity |
| 5-Aminopyrazole | Amino group substitution on pyrazole | Anticancer properties |
| 6-Chloropyrimidine | Chlorinated pyrimidine structure | Antiviral activity |
| [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-pyrazol-4-yl]methanol | Dichloro and methyl substituents | Potential anticancer and anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
